N1-(2,4-dimethylphenyl)-N2-(2-(1-(phenylsulfonyl)piperidin-2-yl)ethyl)oxalamide
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Description
N1-(2,4-dimethylphenyl)-N2-(2-(1-(phenylsulfonyl)piperidin-2-yl)ethyl)oxalamide, also known as DPA-714, is a selective ligand for the translocator protein (TSPO). TSPO is a mitochondrial protein that is involved in the regulation of cellular energy metabolism, apoptosis, and inflammation. DPA-714 has been extensively studied for its potential use in the diagnosis and treatment of various diseases, including neurodegenerative disorders, cancer, and inflammation.
Scientific Research Applications
Chemical Synthesis and Molecular Interactions
The compound's synthesis, structural analysis, and its interactions at the molecular level have been a subject of interest. For instance, research into the reactions of N-phenylmaltimide with chlorosulfonic acid led to the discovery of various sulfonamides through nucleophilic substitutions and ring-opening reactions, indicating the chemical's potential for creating diverse molecular structures with potential applications in material science and pharmaceuticals R. Cremlyn, Richardo Nunes, 1987.
Novel Insecticide Development
Flubendiamide, which shares structural similarities with the given compound, has been identified as a novel class of insecticide with unique substituents that exhibit strong activity against lepidopterous pests. This research highlights the potential agricultural applications of similarly structured compounds in developing new, effective pest control agents Masanori Tohnishi et al., 2005.
Metabolic Pathway Analysis
The metabolic pathways of compounds similar in structure to N1-(2,4-dimethylphenyl)-N2-(2-(1-(phenylsulfonyl)piperidin-2-yl)ethyl)oxalamide have been investigated, revealing insights into their oxidation processes. This includes the identification of cytochrome P450 enzymes involved in oxidative metabolism, which is crucial for understanding the pharmacokinetics and detoxification processes of such compounds Mette G. Hvenegaard et al., 2012.
Biological Activity and Drug Development
Research on the synthesis and biological evaluation of related compounds has demonstrated significant bioactivity, including enzyme inhibition. This suggests the potential of N1-(2,4-dimethylphenyl)-N2-(2-(1-(phenylsulfonyl)piperidin-2-yl)ethyl)oxalamide and its derivatives in the development of new therapeutic agents targeting specific biological pathways H. Khalid et al., 2016.
properties
IUPAC Name |
N-[2-[1-(benzenesulfonyl)piperidin-2-yl]ethyl]-N'-(2,4-dimethylphenyl)oxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29N3O4S/c1-17-11-12-21(18(2)16-17)25-23(28)22(27)24-14-13-19-8-6-7-15-26(19)31(29,30)20-9-4-3-5-10-20/h3-5,9-12,16,19H,6-8,13-15H2,1-2H3,(H,24,27)(H,25,28) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PURRXTKPBWFYKF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)C(=O)NCCC2CCCCN2S(=O)(=O)C3=CC=CC=C3)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29N3O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(2,4-dimethylphenyl)-N2-(2-(1-(phenylsulfonyl)piperidin-2-yl)ethyl)oxalamide |
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